molecular formula C8H5N5 B13946091 2H-1,2,3-Triazolo[4,5-b]quinoxaline CAS No. 269-85-2

2H-1,2,3-Triazolo[4,5-b]quinoxaline

Cat. No.: B13946091
CAS No.: 269-85-2
M. Wt: 171.16 g/mol
InChI Key: PUCMIBMEMIEDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,2,3-Triazolo[4,5-b]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by a fused ring system that combines a triazole ring with a quinoxaline moiety. The unique structural features of this compound make it a versatile scaffold for the development of various biologically active molecules, including antibacterial, antiviral, and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,3-Triazolo[4,5-b]quinoxaline typically involves the cyclization of appropriate precursors. One common method involves the cyclization of methyl 2-amino-2-(3,4-dihydro)-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate with amyl nitrite in the presence of 2,2,2-trichloroacetic acid and dioxane/diethyl ether as solvents . This reaction proceeds under mild conditions and yields the desired triazoloquinoxaline core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of eco-compatible catalysts and reaction conditions to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2H-1,2,3-Triazolo[4,5-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoloquinoxaline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

2H-1,2,3-Triazolo[4,5-b]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1,2,3-Triazolo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2H-1,2,3-Triazolo[4,5-b]quinoxaline can be compared with other similar compounds, such as:

Uniqueness: The unique fusion pattern of this compound imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and development .

Properties

CAS No.

269-85-2

Molecular Formula

C8H5N5

Molecular Weight

171.16 g/mol

IUPAC Name

2H-triazolo[4,5-b]quinoxaline

InChI

InChI=1S/C8H5N5/c1-2-4-6-5(3-1)9-7-8(10-6)12-13-11-7/h1-4H,(H,9,10,11,12,13)

InChI Key

PUCMIBMEMIEDMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=NNN=C3N=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.